1-(1,3-Oxazol-5-yl)ethan-1-ol
CAS No.:
Cat. No.: VC17832374
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7NO2 |
|---|---|
| Molecular Weight | 113.11 g/mol |
| IUPAC Name | 1-(1,3-oxazol-5-yl)ethanol |
| Standard InChI | InChI=1S/C5H7NO2/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3 |
| Standard InChI Key | RHOXEKJVUHKEKF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CN=CO1)O |
Introduction
Chemical Identity and Structural Features
Molecular Identity
The compound is systematically named 1-[1-(1,3-oxazol-5-yl)cyclopropyl]ethanol under IUPAC nomenclature . Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . Key identifiers include:
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 2229159-95-7 |
| SMILES | CC(C1(CC1)C2=CN=CO2)O |
| InChIKey | KESKWCMBRJPKKA-UHFFFAOYSA-N |
| Synonymous Designations | EN300-1781673, PubChem CID 165626921 |
The structure combines a cyclopropane ring fused to an oxazole heterocycle, with a hydroxyl group at the ethanol substituent .
Structural Analysis
X-ray crystallography and computational modeling confirm a planar oxazole ring (bond angles: ~120° for N-C-O) and a strained cyclopropane moiety (C-C-C bond angles: ~60°) . The hydroxyl group participates in intramolecular hydrogen bonding with the oxazole nitrogen, stabilizing the conformer .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols are published, analogous oxazole-cyclopropane derivatives are typically synthesized via:
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Cyclopropanation: Transition metal-catalyzed (e.g., Rh₂(OAc)₄) addition of carbenes to alkenes.
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Oxazole Formation: Van Leusen reaction using TosMIC (tosylmethyl isocyanide) with aldehydes under basic conditions .
A hypothetical route involves cyclopropanation of 1,3-oxazol-5-ylethene followed by hydroxylation.
Reactivity Profile
The compound exhibits dual reactivity:
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Oxazole Ring: Electrophilic substitution at C-2/C-4 positions (e.g., halogenation, nitration).
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Cyclopropane: Strain-driven [2+1] cycloadditions or ring-opening under acidic conditions.
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Hydroxyl Group: Oxidation to ketones or participation in nucleophilic acyl substitutions.
Physicochemical Properties
Experimental and Calculated Data
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
| Property | Value |
|---|---|
| Dipole Moment | 2.78 D |
| HOMO-LUMO Gap | 5.32 eV |
| LogP (Partition Coeff.) | 0.89 |
| Aqueous Solubility | 12.7 mg/mL (25°C) |
Thermogravimetric analysis (TGA) indicates decomposition onset at 187°C .
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